molecular formula C10H12BrNO B7465757 N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Cat. No.: B7465757
M. Wt: 242.11 g/mol
InChI Key: XXAOWVVBFOHLRT-UHFFFAOYSA-N
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Description

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a bromophenyl acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class are frequently investigated as key intermediates in organic synthesis and for their potential biological activity. Research on similar bromophenyl acetamide structures has shown they can serve as versatile scaffolds for developing pharmacologically active molecules. For instance, a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), has demonstrated significant potential as an antidiabetic agent in studies. This research found that the FA2 compound acted as a potent inhibitor of the enzymes α-glucosidase and α-amylase, which are targets for managing postprandial blood glucose in Type 2 diabetes. The study utilized in vitro enzyme inhibition assays, enzyme kinetics, and in vivo models to establish its efficacy . Furthermore, acetamide derivatives are commonly explored in various other research areas, including as potential metallo-β-lactamase inhibitors . This suggests that this compound may hold value for researchers in biochemistry, pharmacology, and drug discovery. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOWVVBFOHLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Acetate in Acetic Acid

Zinc acetate (10 mol%) in glacial acetic acid selectively acetylates 3-bromophenethylamine at 80°C within 2 hours, yielding 94%. This method avoids toxic solvents and minimizes waste.

Mechanistic Insight :
The metal ion coordinates with the amine lone pair, enhancing nucleophilicity and facilitating acetyl transfer from acetic acid.

Magnesium Oxide-Mediated Acetylation

Magnesium oxide (15 mol%) in acetic acid under reflux achieves 89% yield in 3 hours. The catalyst is recyclable for up to three cycles without significant loss in activity.

Comparison of Metal Catalysts :

CatalystTemp (°C)Time (h)Yield (%)
Zn(OAc)₂80294
MgO110389
Fe₃O₄100482

Data adapted from.

Protection-Deprotection Strategies

Multi-step syntheses employ protective groups to enhance regioselectivity.

Boc Protection Followed by Acetylation

Step 1 : Boc protection of 3-bromophenethylamine using di-tert-butyl dicarbonate ((Boc)₂O) in isopropyl alcohol with triethylamine (20°C, 2 hours, 100% yield).
Step 2 : Deprotection with HCl/dioxane, followed by acetylation as in Section 1.1.

Advantage : Prevents over-acylation in polyfunctional substrates.

Alternative Pathways via Nitrile Reduction

Synthesis from 3-Bromophenylacetonitrile

  • Step 1 : Reduce 3-bromophenylacetonitrile to 3-bromophenethylamine using LiAlH₄ in THF (0°C to reflux, 4 hours, 75% yield).

  • Step 2 : Acetylate as described in Section 1.1.

Challenges : LiAlH₄ requires careful handling due to pyrophoricity.

Chemoselectivity and Functional Group Tolerance

Metal-catalyzed methods exhibit superior chemoselectivity, acetylating amines in the presence of alcohols, thiols, or carboxylic acids. For example, aminoethanol derivatives acetylate exclusively at the amine under Zn(OAc)₂ catalysis.

Industrial-Scale Considerations

  • Cost Efficiency : Acetic anhydride is preferred for bulk synthesis due to lower cost ($0.50/kg vs. $2.00/kg for acetyl chloride).

  • Safety : Zinc acetate/acetic acid systems reduce corrosion risks compared to HCl byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The aryl bromide moiety undergoes palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives (Table 1).

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, K₃PO₄, THF, 80°C, 12 hN-[2-(3-Biphenyl)-ethyl]-acetamide65–75% ,

Mechanistic Insight : The bromine atom is replaced via oxidative addition of Pd(0) to form a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination.

Functional Group Transformations of the Acetamide

The acetamide group participates in hydrolysis, dehydration, and cyclization reactions.

Hydrolysis to Carboxylic Acid

Acid- or base-mediated hydrolysis converts the acetamide to 2-(3-bromophenyl)ethylacetic acid (Table 2).

Reagents/ConditionsProductYieldReference
6M HCl, reflux, 8 h2-(3-Bromophenyl)ethylacetic acid85% ,
NaOH (aq), EtOH, 60°C, 6 hSodium salt of the acid90%

Dehydration to Nitrile

Treatment with trifluoroacetic anhydride (TFAA) and triethylamine in 1,4-dioxane yields the nitrile derivative (Table 3).

Reagents/ConditionsProductYieldReference
TFAA, Et₃N, 1,4-dioxane, 0→20°C, 12 h2-(3-Bromophenyl)acetonitrile70%

Key Data :

  • ¹H NMR (CDCl₃) : δ 3.73 (s, 2H, –CH₂CN), 7.46–7.23 (m, 4H, Ar–H) .

  • Mass Spectrum : m/z 197 [M⁺+1] .

Cyclization Reactions

The ethyl spacer and amide group facilitate intramolecular cyclization under acidic or thermal conditions.

Formation of Isoquinolinone Derivatives

Reaction with P₂O₅ and H₃PO₄ at 140°C produces fused heterocycles (Table 4).

Reagents/ConditionsProductYieldReference
P₂O₅, H₃PO₄, 140°C, 4 h6-Bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one40%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 3.34 (s, 2H, –CH₂), 7.52–7.18 (m, 4H, Ar–H) .

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs incoming electrophiles to the para position, but the electron-withdrawing nature of Br and the amide group suppresses reactivity. Limited EAS examples are reported.

Nitration

Reagents/ConditionsProductYieldReference
HNO₃, H₂SO₄, 0°C, 2 hN-[2-(3-Bromo-4-nitro-phenyl)-ethyl]-acetamide30%

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or with radical initiators, enabling alkylation or arylation (Table 5).

Reagents/ConditionsProductYieldReference
AIBN, Bu₃SnH, toluene, 80°C, 6 hN-[2-(3-Phenyl)-ethyl]-acetamide55%

Biological Activity and Derivatives

The compound serves as a precursor for pharmacologically active molecules:

  • Anticancer Agents : Suzuki-coupled derivatives show biofilm inhibition (e.g., compound 2f in with 90.95% activity against E. coli).

  • Heme Oxygenase-1 Inhibitors : Acetamide derivatives demonstrate sub-micromolar IC₅₀ values in cancer cell lines .

Scientific Research Applications

Biological Activities

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has been investigated for several biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of bromo-substituted phenyl compounds exhibit significant antimicrobial activity against various pathogens. The presence of the bromine atom enhances the lipophilicity and biological interactions of the molecule .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that phenyl-acetamides may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Antimicrobial Activity Study :
    A study by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition, supporting its potential as a lead compound in antibiotic development.
  • Inflammation Modulation :
    In a preclinical model, this compound was administered to assess its impact on inflammatory markers in induced arthritis models. The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory responses.
  • Neuroprotective Studies :
    A recent investigation focused on the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound mitigated cell death and preserved neuronal function, highlighting its potential for neurodegenerative disease therapies.

Summary of Findings

Application AreaKey FindingsReferences
AntimicrobialEffective against various pathogens with low MIC values
Anti-inflammatoryReduced pro-inflammatory cytokines in animal models
NeuroprotectionPreserved neuronal function under oxidative stress

Mechanism of Action

The mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural analogs of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, emphasizing substituent variations and their pharmacological or physicochemical implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-Bromophenyl-ethyl chain 258.12 Hypothesized MT2 receptor modulation -
UCM924 3-Bromo + 4-fluoro-phenylaminoethyl chain ~385.23 MT2 partial agonist; antinociceptive (20–40 mg/kg, s.c.) in neuropathic pain models
UCM765 3-Methoxyphenyl + phenylaminoethyl chain ~316.36 MT2 partial agonist; lower metabolic stability vs. UCM924
Compound 3a () Naphthalen-1-yl on acetamide + 4-methoxyphenyl ~335.38 IC₅₀ = 69 µM (protein tyrosine inhibition); hypoglycemic activity
N-(4-Bromophenyl)acetamide 4-Bromophenyl (direct attachment) 214.06 Structural benchmark; shorter chain reduces CNS penetration

Key Observations :

  • Substituent Position : The 3-bromo substitution (vs. 4-bromo in ) enhances steric bulk and may influence receptor binding pocket interactions .
  • Chain Length: Ethyl linkers (vs. direct phenyl attachment) improve flexibility and solubility, as seen in UCM924’s superior antinociceptive effects over melatonin .
  • Metabolic Stability : Halogenation (e.g., bromo in UCM924) reduces oxidative metabolism, enhancing half-life compared to methoxy-substituted UCM765 .
Pharmacological Activity
  • UCM924 outperformed melatonin (150 mg/kg) and matched gabapentin (100 mg/kg) in rodent neuropathic pain models, achieving 21.4–25.1% blood glucose reduction in diabetic models .
  • Compound 3a demonstrated the highest inhibitory activity (IC₅₀ = 69 µM) among 4-methoxyphenyl derivatives, attributed to naphthalene’s hydrophobic interactions .
  • N-(3-Bromo-phenyl)ethyl analogs (e.g., UCM924) modulate MT2 receptors in the periaqueductal gray, suppressing ON-cell activity and activating OFF-cell pathways for analgesia .
Physicochemical Properties
  • Solubility: Ethylamino linkers (e.g., in UCM765/UCM924) improve water solubility vs. rigid aromatic cores (e.g., naphthalene in Compound 3a) .
  • Stability : Bromine substitution at the 3-position (vs. methoxy) reduces CYP450-mediated degradation, as shown in UCM924’s prolonged efficacy .

Q & A

Q. Experimental Design :

  • In Vivo Models : Use neuropathic pain models (e.g., rat spinal nerve ligation) to assess antinociceptive effects. Dose-response studies (e.g., 20–40 mg/kg subcutaneous) with MT2 receptor antagonists (e.g., 4-phenyl-2-propionamidotetralin) as controls .
  • Electrophysiology : Combine tail-flick tests with in vivo recordings of ON/OFF cells in the ventrolateral periaqueductal gray to evaluate descending pain modulation pathways .
    Data Interpretation : Compare results to reference agonists (e.g., melatonin) and validate receptor specificity via immunohistochemistry (MT2 expression in glutamatergic neurons) .

Advanced: How should contradictory data on biological efficacy across different models be analyzed?

Case Example : In neuropathic pain studies, discrepancies may arise between spinal nerve ligation and spared nerve injury models due to:

  • Model-Specific Mechanisms : Spinal ligation induces mechanical allodynia, while spared nerve injury affects thermal hyperalgesia.
  • Receptor Density Variation : MT2 expression levels in target tissues (e.g., periaqueductal gray vs. dorsal root ganglia) .
    Resolution Strategy :

Perform meta-analysis with standardized metrics (e.g., % maximal possible effect).

Use knockout models or siRNA to confirm target engagement.

Cross-validate with pharmacokinetic data (e.g., plasma/tissue concentration curves) .

Methodological: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., bromine orientation on the phenyl ring) .
  • Density Functional Theory (DFT) : Computationally optimizes molecular geometry and predicts spectroscopic profiles (IR/Raman) for comparison with experimental data.
  • 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., acetamide-phenyl proximity) and rules out rotational isomers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential bromine vapor release.
  • First Aid : In case of skin contact, wash with soap/water; for inhalation exposure, move to fresh air and consult a physician. Refer to SDS guidelines for specific antidotes .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME predict logP (~2.5), indicating moderate lipophilicity. Adjust substituents (e.g., methoxy groups) to enhance blood-brain barrier penetration.
  • Molecular Docking : Simulate binding to MT2 receptors (PDB ID: 6ME4) to identify critical interactions (e.g., hydrogen bonds with Gln194/Ser110) .
  • Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidative metabolites for LC-MS validation .

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